molecular formula C21H20ClO2P B1586700 (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride CAS No. 2181-97-7

(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride

Cat. No.: B1586700
CAS No.: 2181-97-7
M. Wt: 370.8 g/mol
InChI Key: CXCXTEMZMJZMJX-UHFFFAOYSA-M
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Description

(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C21H20ClO2P and a molecular weight of 370.81 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various scientific research fields.

Mechanism of Action

Target of Action

It is categorized as a cationic surfactant , which suggests that it may interact with various biological membranes or proteins.

Mode of Action

As a cationic surfactant, it may interact with negatively charged surfaces, such as cell membranes, leading to changes in their properties .

Pharmacokinetics

It is soluble in water and organic solvents such as ethanol , which may influence its bioavailability.

Action Environment

(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride is stable and can absorb moisture when exposed to air . It is biodegradable and may pose a risk to the environment, particularly aquatic ecosystems . These environmental factors could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-2-oxoethyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with methyl chloroformate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxy-2-oxoethyl)triphenylphosphonium chloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various scientific research fields.

Properties

IUPAC Name

(2-methoxy-2-oxoethyl)-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O2P.ClH/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;/h2-16H,17H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCXTEMZMJZMJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369936
Record name (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2181-97-7
Record name Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2181-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxy-2-oxoethyl)(triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, chloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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